Gastric Emptying Potency: Dazopride Versus Metoclopramide
Dazopride demonstrates a 6-fold potency advantage over metoclopramide in enhancing gastric evacuation, establishing it as a significantly more potent gastroprokinetic agent on a per-milligram basis [1].
| Evidence Dimension | Gastric evacuation enhancement potency |
|---|---|
| Target Compound Data | Significant enhancement of gastric evacuation at 0.3 mg/kg (i.v.) |
| Comparator Or Baseline | Metoclopramide requires higher doses to achieve equivalent gastric evacuation enhancement |
| Quantified Difference | Dazopride is approximately 6-fold more potent than metoclopramide in gastric evacuation assay |
| Conditions | In vivo gastric evacuation assay; dose: 0.3 mg/kg dazopride i.v. |
Why This Matters
Higher potency per unit dose enables lower dosing requirements, potentially reducing exposure-related toxicity while maintaining prokinetic efficacy in experimental models.
- [1] Alphin RS, Proakis AG, Leonard CA, Smith WL, Dannenburg WN, Kinnier WJ, et al. Antagonism of cisplatin-induced emesis by metoclopramide and dazopride through enhancement of gastric motility. Dig Dis Sci. 1986 May;31(5):524-9. DOI: 10.1007/BF01320319. View Source
